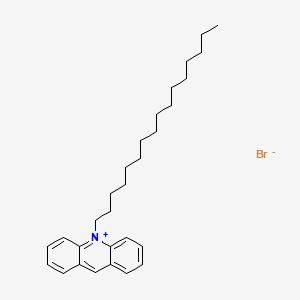![molecular formula C20H15F2N B12541834 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797047-77-9](/img/structure/B12541834.png)
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile is a chemical compound known for its unique structure and properties. It contains a benzonitrile group, which is a benzene ring bonded to a nitrile group, and a difluorophenyl group with a pent-3-en-1-yl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. The key steps include:
Preparation of the Difluorophenyl Precursor:
Formation of the Ethynyl Linkage: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Benzonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Amines
Substitution: Substituted benzonitrile derivatives
Applications De Recherche Scientifique
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine: Explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the difluoro groups and the ethynyl linkage enhances its binding affinity and specificity, making it a potent modulator of biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile
- **4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzoic acid
- **4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzaldehyde
Uniqueness
4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoro groups enhances its reactivity and stability, while the ethynyl linkage provides a versatile site for further chemical modifications .
Propriétés
Numéro CAS |
797047-77-9 |
|---|---|
Formule moléculaire |
C20H15F2N |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
4-[2-(2,6-difluoro-4-pent-3-enylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H15F2N/c1-2-3-4-5-17-12-19(21)18(20(22)13-17)11-10-15-6-8-16(14-23)9-7-15/h2-3,6-9,12-13H,4-5H2,1H3 |
Clé InChI |
DYQRLNYPYDVOME-UHFFFAOYSA-N |
SMILES canonique |
CC=CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12541751.png)

![Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-](/img/structure/B12541757.png)
![2-[Methyl(phenyl)amino]-3-phenylprop-2-enal](/img/structure/B12541763.png)

![1H-Imidazole, 4-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12541776.png)


![[2-(Dibenzo[b,d]thiophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12541805.png)
![Hexadecanoic acid, 16-hydroxy-9-[(1-oxopropyl)amino]-](/img/structure/B12541806.png)

![Thiourea, [1-[4-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12541821.png)

![N-[3-(4-Chloroanilino)propyl]-N-methylformamide](/img/structure/B12541829.png)
